Phosphine oxide, oxophenyl- Phosphine oxide, oxophenyl-
Brand Name: Vulcanchem
CAS No.: 55861-16-0
VCID: VC20639178
InChI: InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
SMILES:
Molecular Formula: C6H5O2P
Molecular Weight: 140.08 g/mol

Phosphine oxide, oxophenyl-

CAS No.: 55861-16-0

Cat. No.: VC20639178

Molecular Formula: C6H5O2P

Molecular Weight: 140.08 g/mol

* For research use only. Not for human or veterinary use.

Phosphine oxide, oxophenyl- - 55861-16-0

Specification

CAS No. 55861-16-0
Molecular Formula C6H5O2P
Molecular Weight 140.08 g/mol
Standard InChI InChI=1S/C6H5O2P/c7-9(8)6-4-2-1-3-5-6/h1-5H
Standard InChI Key KNQVWTDLQQGKSV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(=O)=O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Phosphine oxide, oxophenyl- (CAS: 4297-95-4), is alternatively termed sodium phenylphosphinate or phenylphosphinic acid sodium salt . Its molecular formula is C6H5NaO2P+\text{C}_6\text{H}_5\text{NaO}_2\text{P}^+, reflecting a phenyl group (C6H5\text{C}_6\text{H}_5) bonded to a phosphorus atom, which is further coordinated to two oxygen atoms and a sodium ion . The compound belongs to the broader class of secondary phosphine oxides (SPOs), characterized by the general formula R2P(O)H\text{R}_2\text{P(O)H} .

Molecular Geometry and Bonding

The phosphorus center in oxophenyl-phosphine oxide adopts a tetrahedral geometry, consistent with sp3sp^3-hybridization . The P–O bond length is notably short (approximately 1.48 Å), a feature attributed to oxygen’s electron donation into phosphorus’s antibonding orbitals, as posited by molecular orbital theory . This bonding configuration enhances the compound’s stability and reactivity, particularly in redox and coordination chemistry.

Table 1: Key Structural Parameters of Phosphine Oxide, Oxophenyl-

ParameterValue/Description
Molecular FormulaC6H5NaO2P+\text{C}_6\text{H}_5\text{NaO}_2\text{P}^+
Geometry at PhosphorusTetrahedral
P–O Bond Length~1.48 Å
Hybridizationsp3sp^3

Synthesis and Production Pathways

Oxidation of Primary Phosphines

A common route to secondary phosphine oxides involves the controlled oxidation of primary phosphines. For oxophenyl-phosphine oxide, phenylphosphine (PH2C6H5\text{PH}_2\text{C}_6\text{H}_5) may undergo oxidation using agents like hydrogen peroxide or atmospheric oxygen :

PH2C6H5+H2O2HP(O)(OH)C6H5+H2O\text{PH}_2\text{C}_6\text{H}_5 + \text{H}_2\text{O}_2 \rightarrow \text{HP(O)(OH)C}_6\text{H}_5 + \text{H}_2\text{O}

The resulting phenylphosphinic acid is subsequently neutralized with sodium hydroxide to yield the sodium salt .

Hydrolysis of Phosphonous Dichlorides

Alternative methods include the hydrolysis of phenylphosphonous dichloride (C6H5PCl2\text{C}_6\text{H}_5\text{PCl}_2) under alkaline conditions:

C6H5PCl2+2H2OHP(O)(OH)C6H5+2HCl\text{C}_6\text{H}_5\text{PCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{HP(O)(OH)C}_6\text{H}_5 + 2\text{HCl}

This route is advantageous for large-scale production due to its high yield and minimal byproducts .

Table 2: Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Primary Phosphine OxidationHigh purity; mild conditionsRequires handling of pyrophoric precursors
Dichloride HydrolysisScalable; cost-effectiveGenerates corrosive HCl byproduct

Physicochemical Properties

Solubility and Thermal Stability

Phosphine oxide, oxophenyl-, as a sodium salt, exhibits high solubility in polar solvents such as water and ethanol, aligning with trends observed for analogous SPOs . Its thermal stability is moderate, with decomposition observed above 250°C, a property critical for high-temperature applications .

Redox Behavior

The compound’s phosphorus center (PIII\text{P}^\text{III}) demonstrates redox versatility, acting as both a reducing agent and a ligand in metal complexes . For instance, in molybdenum-catalyzed oxygen atom transfer (OAT) reactions, phenylphosphinic acid facilitates the reduction of dioxo-Mo(VI) complexes to oxo-Mo(IV) species :

TpMoO2(OPh)+HP(O)C6H5TpMoO(OPh)(OPC6H5)+H2O\text{TpMoO}_2(\text{OPh}) + \text{HP(O)C}_6\text{H}_5 \rightarrow \text{TpMoO(OPh)(OPC}_6\text{H}_5) + \text{H}_2\text{O}

This reactivity underscores its utility in catalytic cycles and industrial redox processes .

Applications in Industrial and Research Contexts

Catalysis and Ligand Design

Secondary phosphine oxides like oxophenyl-phosphine oxide serve as precursors to air-stable ligands for transition-metal catalysis . Their ability to coordinate metals via the phosphoryl oxygen enables applications in cross-coupling reactions, enhancing catalytic efficiency in C–C bond-forming processes .

Etching and Surface Modification

Analogous to hypophosphorous acid derivatives, phenylphosphinic acid participates in etching solutions for semiconductors and metals . Its reducing properties facilitate the controlled dissolution of gallium arsenide (GaAs) and zinc oxide (ZnO) surfaces, critical in microelectronics manufacturing .

Table 3: Industrial Applications of Phosphine Oxide, Oxophenyl-

IndustryApplicationMechanism
PharmaceuticalsIntermediate in drug synthesisRedox mediation; ligand formation
ElectronicsEtching agent for GaAs/ZnOSurface reduction
Polymer ChemistryFlame retardant additiveRadical scavenging

Recent Research Advancements

Mechanistic Insights from OAT Studies

Kinetic studies on molybdenum complexes reveal that oxophenyl-phosphine oxide participates in associative OAT mechanisms, where nucleophilic attack by the phosphoryl oxygen precedes ligand exchange . The activation parameters (ΔH=95.8kJ mol1\Delta H^\ddagger = 95.8 \, \text{kJ mol}^{-1}, ΔS=26.0J mol1K1\Delta S^\ddagger = 26.0 \, \text{J mol}^{-1} \text{K}^{-1}) indicate a transition state with partial bond formation between molybdenum and oxygen .

Tautomerization Dynamics

Secondary phosphine oxides exhibit tautomerization between the P(O)H\text{P(O)H} and P(OH)\text{P(OH)} forms, influencing their reactivity. For phenylphosphinic acid, this equilibrium (HP(O)(OH)C6H5P(OH)2C6H5\text{HP(O)(OH)C}_6\text{H}_5 \leftrightarrow \text{P(OH)}_2\text{C}_6\text{H}_5) modulates its acidity and coordination behavior .

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